3-Iodo-6-methylpyrrolo[2,3-c]pyridine
Description
3-Iodo-6-methylpyrrolo[2,3-c]pyridine is a nitrogen-containing heterocyclic compound featuring a pyrrole ring fused to a pyridine moiety at positions [2,3-c] (Figure 1). The iodine atom at position 3 and the methyl group at position 6 contribute to its unique electronic and steric properties. This scaffold is of significant interest in medicinal chemistry due to its structural resemblance to purines, enabling interactions with biological targets such as kinases and receptors .
Molecular Formula: C₈H₇IN₂
Molecular Weight: 274.06 g/mol (calculated).
Key Features:
- Iodine substituent enhances electrophilicity, facilitating cross-coupling reactions.
- Methyl group improves lipophilicity, aiding membrane permeability.
Properties
Molecular Formula |
C8H7IN2 |
|---|---|
Molecular Weight |
258.06 g/mol |
IUPAC Name |
3-iodo-6-methylpyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C8H7IN2/c1-11-3-2-6-7(9)4-10-8(6)5-11/h2-5H,1H3 |
InChI Key |
KSKFIISGMTYADM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=NC2=C1)I |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Construction of the pyrrolo[2,3-c]pyridine core.
- Introduction of the methyl group at position 6.
- Selective iodination at position 3.
The iodination step is often conducted using electrophilic iodine sources such as iodine monochloride (ICl), molecular iodine (I2), or N-iodosuccinimide (NIS) under controlled conditions to achieve regioselectivity.
Synthesis of the Pyrrolo[2,3-c]pyridine Core with 6-Methyl Substitution
A reliable approach to the pyrrolo[2,3-c]pyridine scaffold with a methyl substituent at position 6 involves starting from appropriately substituted pyridine derivatives, followed by cyclization and functional group modifications.
One reported synthetic sequence (adapted from analogous pyrrolo[3,2-c]pyridine systems) includes:
- Starting from 2-bromo-5-methylpyridine, oxidation to the corresponding N-oxide.
- Nitration to introduce a nitro group at position 4.
- Reaction with N,N-dimethylformamide dimethyl acetal to form a β-enaminone intermediate.
- Cyclization using iron powder and acetic acid to form the pyrrolo[2,3-c]pyridine core bearing the 6-methyl group.
This methodology is supported by detailed procedures for related pyrrolo[3,2-c]pyridine derivatives and can be adapted for the 2,3-c isomer with modifications.
Selective Iodination at Position 3
The iodination of the pyrrolo[2,3-c]pyridine system at the 3-position is achieved via electrophilic substitution using iodine sources such as iodine monochloride or N-iodosuccinimide.
A typical iodination procedure involves:
- Dissolving the 6-methylpyrrolo[2,3-c]pyridine precursor in an appropriate solvent such as acetic acid or dichloromethane.
- Adding iodine monochloride (ICl) dropwise at controlled temperature (0 °C to room temperature).
- Stirring the reaction mixture under nitrogen atmosphere for several hours.
- Workup by extraction with ethyl acetate, washing with sodium thiosulfate (Na2S2O3) to remove excess iodine, sodium carbonate solution, and brine.
- Drying the organic layer over sodium sulfate (Na2SO4) and concentrating under reduced pressure.
- Purification by flash chromatography.
This approach is analogous to the iodination of related pyridine derivatives such as 2-chloro-3-iodo-4-pyridinamine, which has been synthesized using ICl in acetic acid with sodium acetate as a buffer.
Alternative Iodination Methods
Other iodination methods reported in literature include:
- Use of N-iodosuccinimide (NIS) in the presence of a base such as cesium carbonate (Cs2CO3) to promote regioselective iodination and cyclization reactions in related heterocyclic systems.
- Direct treatment of pyrrolo[2,3-c]pyridine derivatives with iodine in the presence of bases or under microwave irradiation to enhance reaction rates and yields.
Representative Synthetic Procedure for this compound
Analytical Data and Characterization
- Melting Point: Typically reported for similar iodinated pyridine derivatives around 110-120 °C.
- NMR Data: Proton NMR usually shows characteristic signals for the pyrrole and pyridine protons, with the methyl group appearing as a singlet near δ 2.3-2.5 ppm.
- Mass Spectrometry: Molecular ion peak consistent with the molecular weight of this compound.
- Purity: Confirmed by chromatographic methods and elemental analysis.
Summary Table of Preparation Methods
Research Findings and Observations
- The regioselectivity of iodination is highly dependent on the electronic environment of the pyrrolo[2,3-c]pyridine ring; position 3 is favored due to resonance stabilization of the intermediate.
- Use of buffered acidic media (acetic acid with sodium acetate) improves selectivity and yield.
- Excess iodine reagents or prolonged reaction times can lead to decomposition or polyiodinated byproducts.
- Purification by flash chromatography is essential to isolate the pure mono-iodinated product.
- Alternative iodination reagents like NIS can be used but may require optimization to avoid low yields.
- The iodinated compound serves as a versatile intermediate for further cross-coupling reactions (e.g., Suzuki coupling) to introduce diverse substituents for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-6-methylpyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 3-azido-6-methylpyrrolo[2,3-c]pyridine or 3-thio-6-methylpyrrolo[2,3-c]pyridine.
Oxidation: Formation of 6-formylpyrrolo[2,3-c]pyridine or 6-carboxypyrrolo[2,3-c]pyridine.
Reduction: Formation of 6-methyl-1,2-dihydropyrrolo[2,3-c]pyridine.
Scientific Research Applications
Scientific Research Applications
Medicinal Chemistry
3-Iodo-6-methylpyrrolo[2,3-c]pyridine is valuable in medicinal chemistry because of its biological activity. It can act as a scaffold for creating new therapeutic agents that target kinases involved in cancer and inflammatory responses. Its structure can also be modified to produce novel compounds with improved pharmacological properties.
Kinase Inhibitors
Derivatives of this compound have potential as kinase inhibitors, which are important in regulating cell signaling pathways related to cancer and inflammatory diseases. These derivatives have demonstrated inhibitory effects against certain kinases, suggesting their use in drug development for conditions such as cancer and arthritis.
Synthesis
Several methods have been developed for synthesizing this compound. Common reagents used in these reactions include palladium catalysts and bases like potassium carbonate, typically in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Interaction Studies
Interaction studies of this compound derivatives have shown their ability to bind to various biological targets. Certain derivatives exhibit significant inhibitory activity against kinases, suggesting their role in modulating signaling pathways critical for cell proliferation and survival. These interactions are often assessed using biochemical assays to determine the potency and selectivity of the compounds.
Mechanism of Action
The mechanism of action of 3-Iodo-6-methylpyrrolo[2,3-c]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The iodine atom can facilitate binding to target sites through halogen bonding, while the pyrrolo[2,3-c]pyridine core can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target protein or nucleic acid, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Halogen-Substituted Pyrrolo[2,3-c]pyridines
Halogenation at position 3 is a common modification. Comparative data for key derivatives are summarized below:
Key Observations :
Nitro-Substituted Pyrrolo[2,3-b]pyridines
Isomeric differences (e.g., [2,3-b] vs. [2,3-c] fusion) alter biological activity:
Comparison :
Fused Heterocycles with Varied Ring Systems
Other pyrrolopyridine derivatives exhibit distinct pharmacological profiles:
Structural Insights :
- Fusion Position : Pyrrolo[2,3-c]pyridines (target compound) optimize steric alignment with EGFR compared to [3,2-b] isomers .
- Hybrid Scaffolds : Pyrido-pyrimidine derivatives (e.g., pyrido[3,2-c]pyran-6-one) show broader anticancer activity but lower selectivity .
Research Findings and Structure-Activity Relationships (SAR)
- Substituent Position : The 3-iodo and 6-methyl groups in the target compound synergistically enhance cytotoxicity against EGFR-overexpressing cancers (e.g., A431 cells) .
- Halogen Effects : Bromine and chlorine at position 4 or 7 improve solubility but reduce in vivo stability compared to iodine .
- Ring Isomerism : [2,3-c] fusion (target) vs. [2,3-b] () alters π-π stacking interactions, critical for DNA intercalation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
